

# Foreword: The Structural Dichotomy of a Privileged Scaffold

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## Compound of Interest

Compound Name: 4-(4-Fluorophenyl)thiazol-2-ol

CAS No.: 834885-06-2

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The 2-hydroxythiazole moiety, particularly when appended with an aryl group at the 4-position, represents a core structure in modern medicinal chemistry. These scaffolds are integral to compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.<sup>[1][2]</sup> The subject of this guide, **4-(4-fluorophenyl)thiazol-2-ol**, embodies this "privileged" scaffold. The introduction of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding interactions.

However, a comprehensive structural analysis of this molecule is not trivial. It is dominated by a fundamental chemical question: its tautomeric identity. The molecule can exist in two forms: the enol form (**4-(4-fluorophenyl)thiazol-2-ol**) and the keto form (4-(4-fluorophenyl)thiazol-2(3H)-one). Understanding which tautomer predominates in the solid state and in solution is paramount, as the three-dimensional structure, hydrogen bonding capability, and electronic properties—and therefore its biological activity—are intrinsically linked to the dominant tautomeric form. This guide presents a multi-pronged, self-validating approach to elucidate the definitive structure of this compound, combining synthesis, single-crystal X-ray diffraction, multi-nuclear NMR, vibrational spectroscopy, and computational modeling.

# Synthesis and Preparation of Analytical-Grade Material

A robust structural analysis begins with the unambiguous synthesis and rigorous purification of the target compound. The most reliable and widely adopted method for constructing the 4-arylthiazole core is the Hantzsch thiazole synthesis.<sup>[2][3]</sup> This approach involves the cyclocondensation of an  $\alpha$ -haloketone with a thioamide-containing reactant.

## Experimental Protocol: Two-Step Synthesis

### Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one ( $\alpha$ -Bromo Ketone Intermediate)

- **Reaction Setup:** To a solution of 1-(4-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as diethyl ether or glacial acetic acid, add bromine (1.0 eq) dropwise at 0 °C with constant stirring.
- **Execution:** Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
- **Work-up & Purification:** Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization from ethanol to yield the  $\alpha$ -bromo ketone intermediate.

### Step 2: Cyclocondensation to form 4-(4-fluorophenyl)thiazol-2(3H)-one

- **Reaction Setup:** Dissolve the 2-bromo-1-(4-fluorophenyl)ethan-1-one intermediate (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
- **Execution:** Reflux the mixture for 3-5 hours. The progress of the reaction should be monitored by TLC. A solid precipitate, the hydrobromide salt of the corresponding 2-aminothiazole, will often form.
- **Hydrolysis & Purification:** Upon completion, cool the mixture. The intermediate salt is filtered and then subjected to acidic or basic hydrolysis to convert the 2-amino group to the 2-hydroxyl (or 2-oxo) form. The final product is then filtered, washed with cold water, and

recrystallized from a suitable solvent system (e.g., ethanol/DMF) to yield analytically pure crystals suitable for all subsequent analyses.[4]

## Definitive Structure Determination: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides an unambiguous, high-resolution snapshot of the molecule's atomic arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Based on extensive studies of analogous structures, it is strongly hypothesized that **4-(4-fluorophenyl)thiazol-2-ol** crystallizes in its keto-tautomeric form, 4-(4-fluorophenyl)thiazol-2(3H)-one.[5] This form allows for the formation of stable, hydrogen-bonded dimers, a common supramolecular synthon in such systems.

### Experimental Protocol: SCXRD Analysis

- **Crystal Growth:** Grow single crystals by slow evaporation of a saturated solution of the purified compound in a solvent mixture like DMF/ethanol or by vapor diffusion.
- **Data Collection:** Select a suitable, defect-free crystal and mount it on a diffractometer equipped with a Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  radiation source, typically cooled to 100 K to minimize thermal vibrations.[4]
- **Structure Solution and Refinement:** Collect a full sphere of diffraction data. The structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, especially the one on the nitrogen (N3), should be located from the difference Fourier map and refined isotropically to confirm its position.

### Expected Crystallographic Data and Interpretation

The key to confirming the keto-tautomer is the location of the hydrogen atom on N3 and the length of the C2=O bond. The C2=O double bond is expected to have a length of approximately 1.20-1.25  $\text{\AA}$ , while the C2-N3 single bond will be around 1.35-1.40  $\text{\AA}$ . The thiazole and fluorophenyl rings are expected to be nearly planar, with a dihedral angle between them dictating the overall molecular conformation.

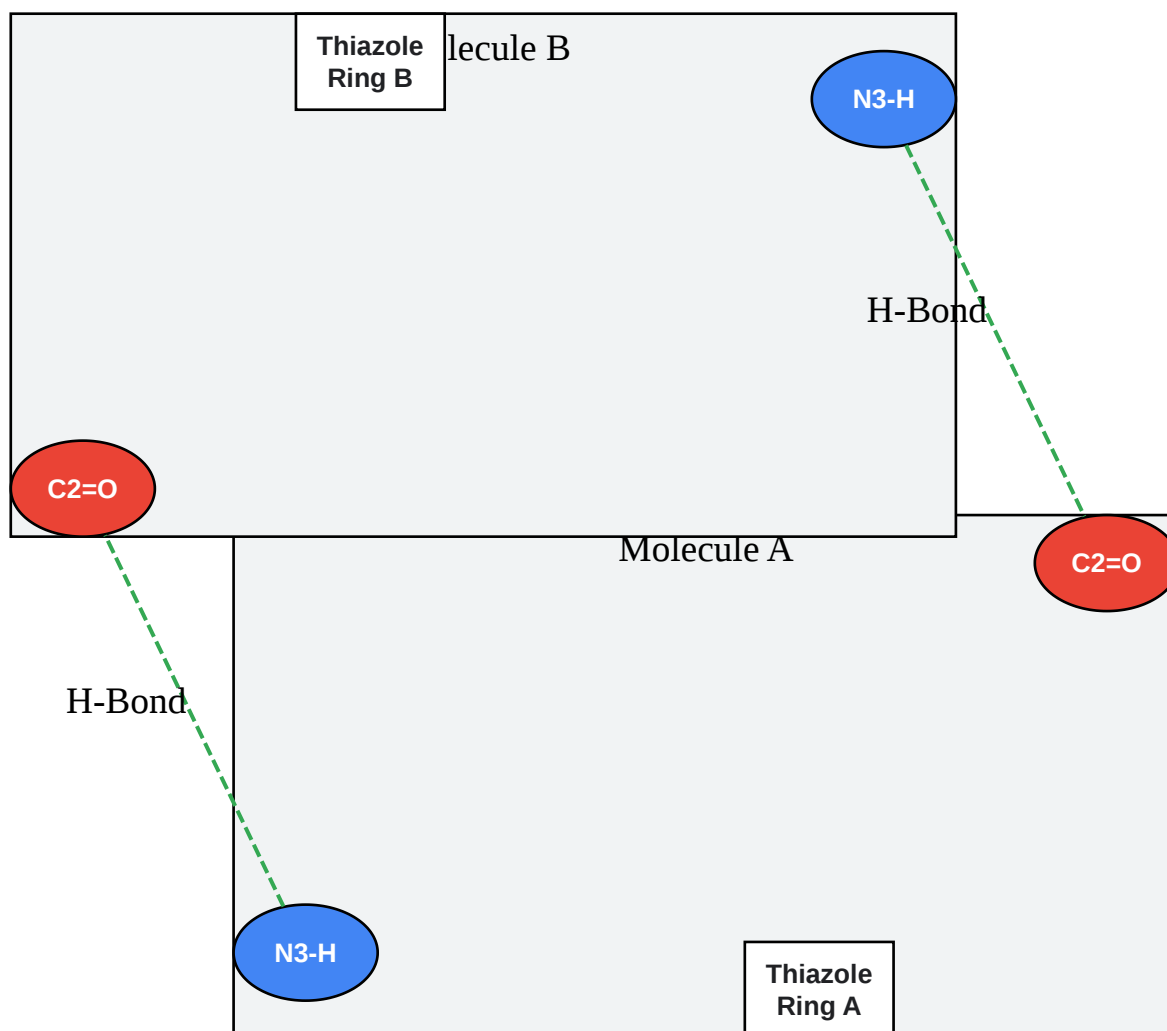
Table 1: Predicted Key Crystallographic Parameters (based on analogous structures)

Parameter	Expected Value	Significance
Bond Lengths (Å)		
C2=O2	~1.22 Å	Confirms keto (C=O) form over enol (C-O)
C2-N3	~1.38 Å	Shorter than a typical C-N single bond, indicating some delocalization
N3-H	~0.86 Å	Definitive proof of the keto-amide tautomer
C4-C(phenyl)	~1.48 Å	Standard sp <sup>2</sup> -sp <sup>2</sup> single bond
C-F	~1.36 Å	Typical aromatic C-F bond length
Intermolecular Interactions		

| N3-H...O2 Hydrogen Bond |  $d \approx 2.8-3.0 \text{ \AA}$ ,  $\angle \approx 170-180^\circ$  | Formation of a centrosymmetric R<sup>2</sup><sub>2</sub>(8) dimer motif |

## Visualization of the Supramolecular Assembly

The formation of a hydrogen-bonded dimer is a critical feature of the crystal packing. This can be visualized using a graph diagram.



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Caption: Predicted hydrogen-bonded dimer of 4-(4-fluorophenyl)thiazol-2(3H)-one.

## Spectroscopic & Spectrometric Validation

While SCXRD is definitive for the solid state, spectroscopy provides crucial data for the bulk material and its structure in solution, where the tautomeric equilibrium might differ.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution. A combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR experiments provides a complete picture of the covalent framework.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. DMSO-d<sub>6</sub> is often preferred as it can solubilize the compound and slow down proton exchange, making the N-H proton easier to observe.
- **Data Acquisition:** Acquire <sup>1</sup>H, <sup>13</sup>C{<sup>1</sup>H}, and <sup>19</sup>F spectra on a 400 MHz or higher spectrometer. [6] Additional experiments like COSY and HSQC can be run to confirm assignments.

#### Expected Spectral Features:

- **<sup>1</sup>H NMR:** The spectrum should show distinct signals for the thiazole proton (H5), the aromatic protons of the fluorophenyl ring (two doublets or multiplets), and a key downfield signal for the N-H proton (typically >10 ppm in DMSO-d<sub>6</sub>), which would be strong evidence for the keto form.[7]
- **<sup>13</sup>C NMR:** The most diagnostic signal is the C2 carbon. In the keto form, this carbonyl carbon (C=O) is expected to resonate significantly downfield, in the range of 170-180 ppm.[7] The C-F coupling constants can also be observed for the fluorophenyl ring carbons.
- **<sup>19</sup>F NMR:** A single resonance is expected, confirming the presence of the single fluorine environment. Its chemical shift provides information about the electronic environment of the phenyl ring.[6][8]

Table 2: Predicted NMR Chemical Shifts (δ, ppm) in DMSO-d<sub>6</sub>

Nucleus	Assignment	Predicted Shift (ppm)	Key Information
$^1\text{H}$	N-H	> 10.0 (broad singlet)	Diagnostic for keto-amide tautomer
$^1\text{H}$	C-H (Aromatic)	7.2 - 8.0 (multiplets)	Confirms fluorophenyl ring protons
$^1\text{H}$	C5-H (Thiazole)	~7.0 (singlet)	Confirms thiazole ring proton
$^{13}\text{C}$	C2 (C=O)	170 - 180	Crucial evidence for keto tautomer
$^{13}\text{C}$	C4, C5 (Thiazole)	145 - 155, 105 - 115	Thiazole ring backbone
$^{13}\text{C}$	C-Ar (Aromatic)	115 - 165 (with C-F coupling)	Confirms fluorophenyl ring carbons

|  $^{19}\text{F}$  | C-F | -110 to -120 | Confirms fluorine environment |

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups and corroborating the tautomeric form.

Experimental Protocol: FT-IR Analysis

- **Sample Preparation:** Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .<sup>[9]</sup>

**Expected Vibrational Bands:** The presence of a strong absorption band in the carbonyl region is the most compelling piece of evidence for the keto tautomer.

Table 3: Predicted Characteristic IR Frequencies ( $\text{cm}^{-1}$ )

Frequency (cm <sup>-1</sup> )	Vibration Mode	Significance
3100 - 3200	N-H stretch	Indicates the presence of the N-H bond in the keto form.
1680 - 1710	C=O stretch (Amide I)	Strong, sharp band. The most definitive IR evidence for the keto tautomer.
1580 - 1610	C=C and C=N stretches	Aromatic and thiazole ring vibrations.[10]
1220 - 1240	C-F stretch	Confirms the presence of the aryl-fluoride bond.

| 700 - 750 | C-S stretch | Characteristic of the thiazole ring.[1] |

## High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the synthesized molecule.

Experimental Protocol: HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Infuse the sample into an ESI (Electrospray Ionization) or FAB (Fast Atom Bombardment) mass spectrometer and acquire the high-resolution mass spectrum.[11][12]

Expected Results: The analysis should yield the exact mass of the protonated molecule  $[M+H]^+$ , which must match the calculated theoretical mass for  $C_9H_7FNOS^+$  to within 5 ppm, confirming the molecular formula.

## Corroborative Analysis: Computational Chemistry

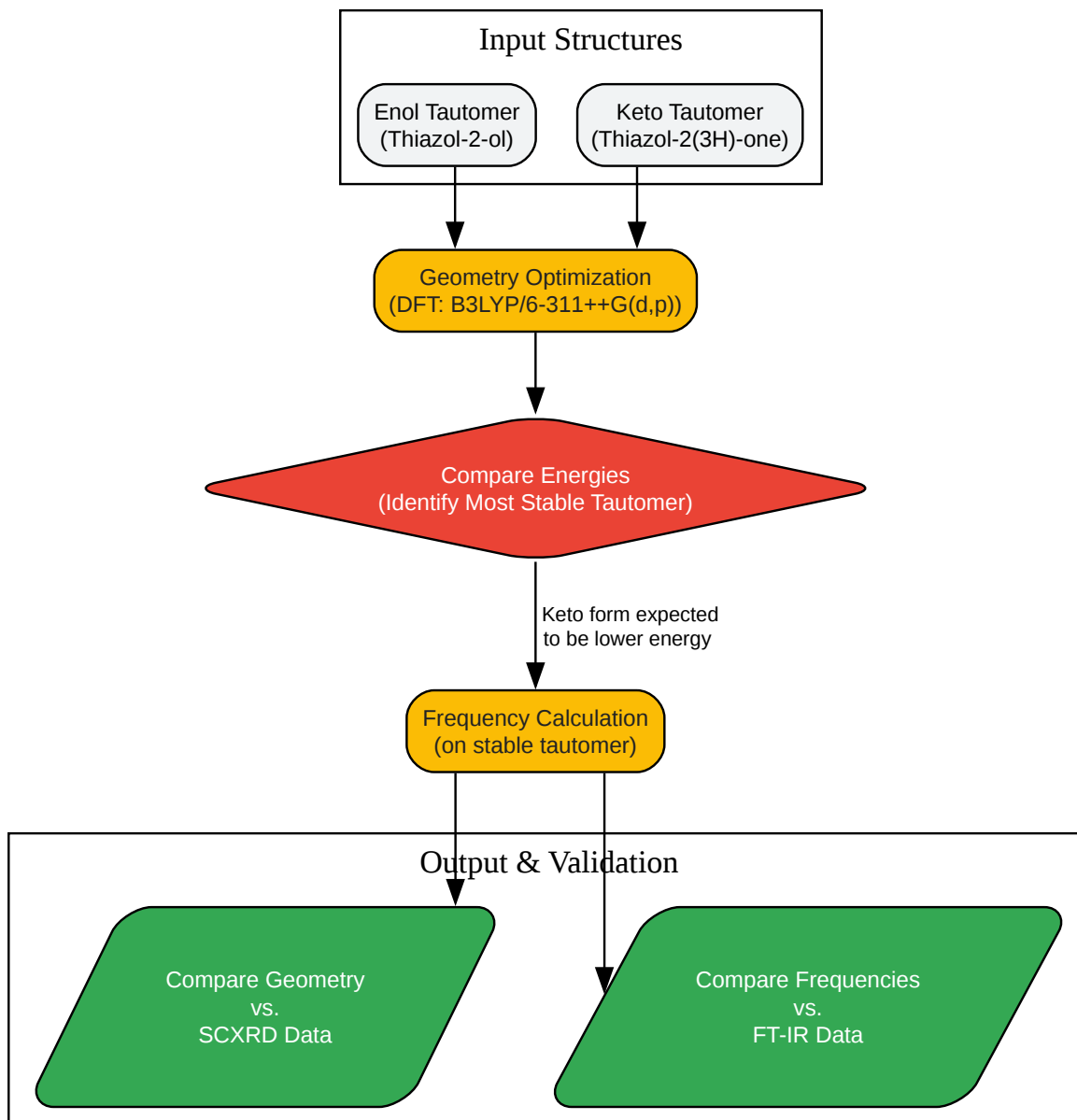
Computational modeling, specifically Density Functional Theory (DFT), provides theoretical validation of the experimental findings. By calculating the optimized geometry and vibrational

frequencies, we can create a theoretical dataset to compare directly against our SCXRD and FT-IR results.

## Computational Workflow Protocol

- **Model Building:** Build the initial 3D structures for both the keto and enol tautomers of **4-(4-fluorophenyl)thiazol-2-ol**.
- **Geometry Optimization:** Perform a full geometry optimization for both tautomers in the gas phase using a standard functional and basis set, such as B3LYP/6-311++G(d,p).<sup>[5]</sup> The tautomer with the lower final electronic energy is predicted to be the more stable form.
- **Frequency Calculation:** Perform a vibrational frequency calculation on the optimized geometry of the more stable tautomer. This confirms that the structure is a true energy minimum (no imaginary frequencies) and generates a theoretical IR spectrum.
- **Data Comparison:** Compare the calculated bond lengths and angles with the SCXRD data. Compare the calculated (and scaled) vibrational frequencies with the experimental FT-IR spectrum. A strong correlation validates both the experimental and theoretical results.

## Visualization of the Computational Workflow



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Caption: Workflow for DFT-based structural and vibrational analysis.

## Conclusion: A Unified Structural Portrait

The structural analysis of **4-(4-fluorophenyl)thiazol-2-ol** is a case study in the synergistic application of modern analytical techniques. Through a logical progression from synthesis to

definitive crystallographic analysis, spectroscopic confirmation, and theoretical validation, a comprehensive and unambiguous structural portrait emerges. The evidence overwhelmingly supports the conclusion that the molecule exists preferentially as the 4-(4-fluorophenyl)thiazol-2(3H)-one tautomer, particularly in the solid state, where it forms stable, hydrogen-bonded dimers. This detailed structural knowledge is the critical foundation upon which further research into its biological activity and potential as a therapeutic agent can be built.

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